molecular formula C11H8Cl2N2 B8628737 6-Chloro-5-(4-chlorophenyl)pyridin-2-amine CAS No. 84596-39-4

6-Chloro-5-(4-chlorophenyl)pyridin-2-amine

Cat. No.: B8628737
CAS No.: 84596-39-4
M. Wt: 239.10 g/mol
InChI Key: DJKOYAMSKHKBJS-UHFFFAOYSA-N
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Description

6-Chloro-5-(4-chlorophenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H8Cl2N2 and its molecular weight is 239.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

84596-39-4

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

6-chloro-5-(4-chlorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H8Cl2N2/c12-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)13/h1-6H,(H2,14,15)

InChI Key

DJKOYAMSKHKBJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-6-chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid (9 grams), 300 ml H2SO4, and 90 ml water were heated in an oil bath at 220°-230° C. for 1 hour. The reaction mixture was diluted to 2 liters, cooled, and neutralized with 50% NaOH. A gum-like solid formed which was only partially removed by filtration. The filtrate was then extracted four times with 800-1000 ml portions of CH2Cl2 taking care not to remove any of gum-like solid. The combined CH2Cl2 layers were dried over MgSO4. The filtered solid was dissolved in ethyl acetate and then the aqueous-solid mixture was extracted with the same solvent. TLC of this extract showed the desired product and an impurity. Next the CH2Cl2 extracts were filtered and stripped to give about 0.6 gram of the desired product, m.p. 178°-182° C. The ethyl acetate extract was similarly treated to give a solid residue. Trituration of this solid with hot CH2Cl2 followed by filtration and stripping gave about 0.8 gram of the desired product, m.p. 179°-183° C.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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